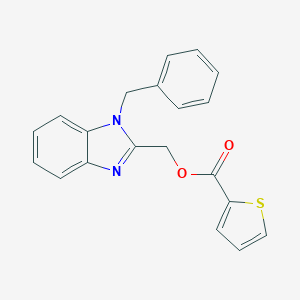
(1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
(1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit specific enzymes and signaling pathways. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research of (1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate. These include investigating its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to understand its potential side effects and toxicity in vivo. Finally, the development of more efficient synthesis methods could increase its availability for further research and potential clinical use.
In conclusion, (1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate is a promising chemical compound that has gained significant attention in scientific research. Its potential as a therapeutic agent for various diseases, including neurological disorders, has been demonstrated in various studies. However, further research is needed to fully understand its mechanism of action, potential side effects, and toxicity. The development of more efficient synthesis methods could increase its availability for further research and potential clinical use.
Synthesemethoden
The synthesis of (1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate can be achieved through a multi-step process involving the reaction of benzylamine with 2-carboxybenzaldehyde, followed by the addition of thiophene-2-carboxylic acid and subsequent cyclization. The resulting compound has been characterized by various analytical techniques, including NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate has been investigated for its potential as a therapeutic agent in various scientific research studies. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has shown promise as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
(1-benzyl-1H-benzimidazol-2-yl)methyl thiophene-2-carboxylate |
|---|---|
Molekularformel |
C20H16N2O2S |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(1-benzylbenzimidazol-2-yl)methyl thiophene-2-carboxylate |
InChI |
InChI=1S/C20H16N2O2S/c23-20(18-11-6-12-25-18)24-14-19-21-16-9-4-5-10-17(16)22(19)13-15-7-2-1-3-8-15/h1-12H,13-14H2 |
InChI-Schlüssel |
SWESYBFYGLSIEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC(=O)C4=CC=CS4 |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)
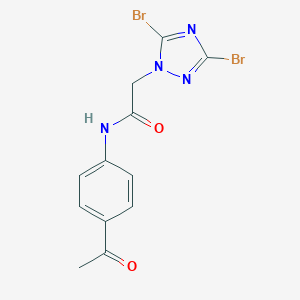
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)
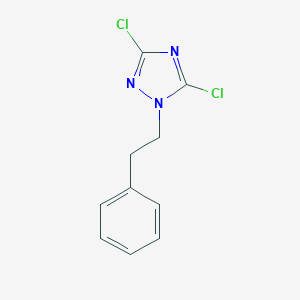
![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)
![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)
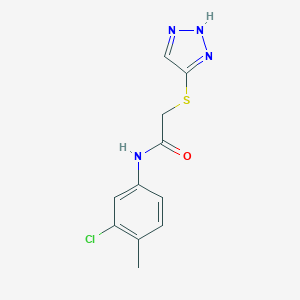
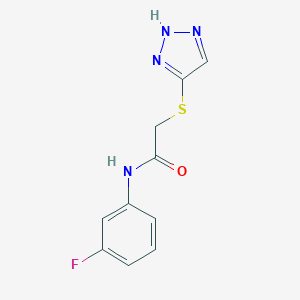
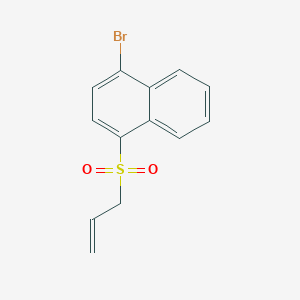
![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)